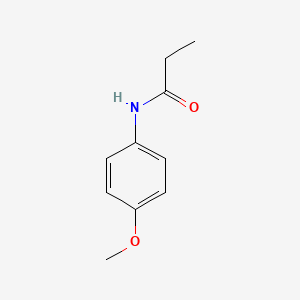

N-(4-Methoxyphenyl)propanamide

Description

N-(4-Methoxyphenyl)propanamide is an amide derivative characterized by a propanamide backbone linked to a 4-methoxyphenyl group. This structure confers unique physicochemical properties, including hydrogen-bonding capacity and aromatic π-π interactions, which influence its solubility, stability, and biological activity. The compound serves as a scaffold for designing derivatives with enhanced pharmacological profiles.

Key applications highlighted in the literature include:

- Antioxidant activity: Derivatives such as N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide (39) exhibit 1.37-fold higher DPPH radical scavenging activity than ascorbic acid .

- Anti-inflammatory properties: Plant-derived analogs, such as N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide, show IC₅₀ values <17.21 µM in anti-inflammatory assays .

Properties

IUPAC Name |

N-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-10(12)11-8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOOIQJTIVEDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334317 | |

| Record name | p-Methoxypropionanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2760-31-8 | |

| Record name | p-Methoxypropionanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of N-(4-Methoxyphenyl)propionamide is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) . EGFR TK is a key player in the regulation of cell growth and differentiation.

Mode of Action

N-(4-Methoxyphenyl)propionamide interacts with the mutant Ser797 residue of EGFR TK . This interaction likely alters the function of EGFR TK, leading to changes in the cellular processes it regulates.

Biochemical Analysis

Biochemical Properties

N-(4-Methoxyphenyl)propanamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in the metabolism of amides. The compound is known to be a substrate for amidases, which catalyze the hydrolysis of amide bonds. This interaction is crucial for the breakdown and utilization of this compound in biological systems.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in the metabolic pathways of amides. Additionally, it can alter cellular metabolism by influencing the activity of enzymes that participate in the breakdown and synthesis of amides.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of amidases, leading to the hydrolysis of the amide bond. This binding interaction is essential for the compound’s enzymatic breakdown. Furthermore, this compound can inhibit or activate specific enzymes, thereby modulating their activity and influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate enzyme activity effectively. At high doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects are crucial for determining the safe and effective dosage range for experimental applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as amidases and esterases, which catalyze the hydrolysis of amide and ester bonds, respectively. These interactions are essential for the compound’s metabolism and utilization in biological systems. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for its activity and function within the cell. For instance, this compound may localize to the cytoplasm or nucleus, where it can interact with enzymes and other biomolecules to exert its biochemical effects.

Biological Activity

N-(4-Methoxyphenyl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound, with the molecular formula , features a propanamide backbone substituted with a methoxy group on the para position of the phenyl ring. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzoic acid with propanoyl chloride or an equivalent amine under controlled conditions to yield the desired amide. The process often requires specific solvents and purification techniques to achieve high yields and purity.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

- Human Glioblastoma (U-87) : Exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

- Triple-Negative Breast Cancer (MDA-MB-231) : While cytotoxicity was observed, it was less pronounced compared to U-87 cells .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| U-87 (Glioblastoma) | 5.8 | High sensitivity |

| MDA-MB-231 | 18.6 | Lower sensitivity compared to U-87 |

The compound is believed to modulate several key signaling pathways involved in cancer progression. Notably, it has been shown to inhibit beta-catenin/T-cell factor interactions, which are critical in various cancers. This interaction disruption may lead to altered cell signaling and promote apoptosis in malignant cells.

Antioxidant Properties

In addition to its anticancer activity, this compound has demonstrated antioxidant properties. Studies utilizing the DPPH radical scavenging method indicated that derivatives of this compound can effectively neutralize free radicals, suggesting a potential role in mitigating oxidative stress-related cellular damage .

Anti-inflammatory Effects

Compounds similar to this compound have exhibited anti-inflammatory activities by acting as agonists for formyl peptide receptors involved in immune modulation. This property may contribute to reducing inflammation in various pathological conditions.

Case Studies

- Study on Anticancer Activity : A study evaluated the cytotoxic effects of this compound against human glioblastoma and triple-negative breast cancer cell lines using MTT assays. The results highlighted its selective toxicity towards glioblastoma cells, suggesting potential for targeted cancer therapies .

- Antioxidant Activity Evaluation : Another study focused on synthesizing derivatives of this compound and assessing their antioxidant capacity against standard antioxidants like ascorbic acid. The findings revealed enhanced antioxidant activity in some derivatives, indicating their therapeutic potential in oxidative stress-related diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and physicochemical properties of N-(4-Methoxyphenyl)propanamide derivatives vary significantly based on substituents. Below is a systematic comparison:

Physicochemical Properties

*Calculated molecular weight based on formula C₁₀H₁₃NO₂.

Antioxidant Activity

- Compound 39 : DPPH scavenging activity = 1.37× ascorbic acid .

- Compound 36 (Propanehydrazide analog): Activity = 1.35× ascorbic acid .

- Compound 29 (Thiophene derivative): Activity = 1.26× ascorbic acid .

Anticancer Activity

Antimicrobial and Antihelminthic Activity

- N-(4-Methoxyphenyl)pentanamide : Simplified albendazole derivative with excellent drug-likeness and anthelmintic efficacy .

- Compound 21b (Cephalosporin analog): 10% yield; targets non-replicating Mycobacterium tuberculosis .

Anti-inflammatory Activity

Structural-Activity Relationships (SAR)

- Electron-donating groups : Methoxy substituents enhance antioxidant activity by stabilizing radical intermediates .

- Heterocyclic extensions : Piperidine and oxadiazole moieties (e.g., 8i ) improve LOX inhibition but reduce solubility .

- Aromatic substituents: Naphthalene and chromenone groups (e.g., VIk) increase π-stacking interactions, enhancing anticancer activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.